Ctc-Q-phos

Cross-Coupling Phosphine Ligands Air Stability

Ctc-Q-phos, chemically named 1,2,3,4,5-pentaphenyl-1′-(di-tert-butylphosphino)ferrocene (CAS 312959-24-3), is a sterically encumbered, electron-rich ferrocenyl monophosphine ligand developed by the Hartwig group. It is classified among the dialkylarylphosphine ligand family, characterized by a pentaphenylferrocene scaffold and a di-tert-butylphosphino donor group.

Molecular Formula C48H57FeP
Molecular Weight 720.8 g/mol
Cat. No. B8752493
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCtc-Q-phos
Molecular FormulaC48H57FeP
Molecular Weight720.8 g/mol
Structural Identifiers
SMILESCC(C)(C)P(C1CCCC1)C(C)(C)C.C1=CC=C(C=C1)C2C(C(C(C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6.[Fe]
InChIInChI=1S/C35H30.C13H27P.Fe/c1-6-16-26(17-7-1)31-32(27-18-8-2-9-19-27)34(29-22-12-4-13-23-29)35(30-24-14-5-15-25-30)33(31)28-20-10-3-11-21-28;1-12(2,3)14(13(4,5)6)11-9-7-8-10-11;/h1-25,31-35H;11H,7-10H2,1-6H3;
InChIKeyBXMSFGJSVVZFKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ctc-Q-phos (Pentaphenylferrocenyl Di-tert-butylphosphine): A Broad-Spectrum, Air-Stable Monophosphine Ligand for Palladium-Catalyzed Cross-Coupling


Ctc-Q-phos, chemically named 1,2,3,4,5-pentaphenyl-1′-(di-tert-butylphosphino)ferrocene (CAS 312959-24-3), is a sterically encumbered, electron-rich ferrocenyl monophosphine ligand developed by the Hartwig group [1]. It is classified among the dialkylarylphosphine ligand family, characterized by a pentaphenylferrocene scaffold and a di-tert-butylphosphino donor group. Its hallmark features include exceptional air stability in both solid state and solution, and the ability to generate highly active palladium catalysts for a broad spectrum of C–C, C–N, and C–O bond-forming cross-couplings encompassing both aryl bromides and the more challenging aryl chlorides [1].

Why Ligand Selection Determines Success: Ctc-Q-phos Versus Common Phosphine Alternatives


Simple in-class substitution among bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃, XPhos, dppf) is unreliable because catalytic performance in cross-coupling is dictated by a delicate interplay of steric bulk, electronic donation, and ligand backbone architecture [1]. Ctc-Q-phos's unique pentaphenylferrocene scaffold confers a combination of oxidative stability and steric environment that is inaccessible to trialkylphosphines or biphenyl-based Buchwald ligands [2]. For example, while P(t-Bu)₃ is highly active, it is notoriously air-sensitive and pyrophoric, creating handling and procurement barriers that Ctc-Q-phos completely eliminates [2]. In contrast, bidentate ligands like dppf exhibit distinct substrate scope limitations—failing with branched aldehydes where Ctc-Q-phos-based catalysts succeed [3]. These quantifiable performance divergences, detailed below, demonstrate that ligand substitution cannot be made on structural similarity alone.

Procurement-Relevant Differentiation Evidence for Ctc-Q-phos


Air Stability Benchmark: Ctc-Q-phos vs. P(t-Bu)₃

Ctc-Q-phos (pentaphenylferrocenyl di-tert-butylphosphine) is air-stable in both solid state and solution, with its Pd(0) complexes also air-stable as solids and reacting only slowly with oxygen in solution [1]. This contrasts sharply with the trialkylphosphine P(t-Bu)₃, which, despite comparable or even higher catalytic activity in certain amination and Suzuki couplings [2], is pyrophoric and requires rigorous glovebox or Schlenk-line handling. While dppf is also air-stable, its substrate scope is narrower as shown below. This operational stability directly translates to reduced procurement risk, simplified storage, and compatibility with high-throughput experimentation (HTE) platforms .

Cross-Coupling Phosphine Ligands Air Stability

Catalytic Turnover Efficiency: Ctc-Q-phos Achieves TON ~1000 in Aryl Halide Amination

In the seminal disclosure, Pd catalysts bearing Ctc-Q-phos achieved turnover numbers (TON) of approximately 1000 for the Buchwald-Hartwig amination of unactivated aryl bromides and chlorides [1]. While the literature reports TON values exceeding 10,000 for specialized substrates with P(t-Bu)₃-based systems at very low loadings [2], those conditions require rigorously anaerobic protocols. Among air-stable, benchtop-handleable monophosphine ligands, the TON of ~1000 positions Ctc-Q-phos as a highly productive ligand for standard laboratory-scale synthesis. This TON was achieved across a substrate scope encompassing electron-rich and electron-poor aryl bromides and chlorides with acyclic or cyclic secondary alkyl- and arylamines, as well as primary alkyl- and arylamines [1].

Buchwald-Hartwig Amination Turnover Number Palladium Catalysis

Substrate Scope Advantage in α-Arylation: Ctc-Q-phos Enables Branched Aldehyde Coupling Where dppf Fails

In a direct comparative study, the Hartwig group demonstrated that the ligand dictates the accessible substrate scope in palladium-catalyzed α-arylation of aldehydes. Catalysts generated from [{Pd(allyl)Cl}₂] and Ctc-Q-phos (Q-Phos) coupled branched aldehydes with both aryl bromides and aryl chlorides in high yields, whereas catalysts derived from [{Pd(allyl)Cl}₂] and dppf were only effective for linear aldehydes with aryl bromides [1] [2]. This represents a clear functional divergence: procurement of dppf as a substitute for Ctc-Q-phos would entirely preclude reactions involving α-branched aldehyde substrates.

α-Arylation Branched Aldehydes Ligand Comparison

Precatalyst Performance: Pd(crotyl)Q-PhosCl Achieves Near-Quantitative Conversion at 1 mol% Pd in 3 Hours

In a systematic study of air-stable Pd(R-allyl)LCl precatalysts, Pd(crotyl)Q-PhosCl (complex 9) demonstrated superior activity to other Q-Phos-based precatalysts (allyl, cinnamyl) and the in situ Pd(dba)₂/Q-Phos system. At 1 mol% Pd loading, complex 9 provided nearly quantitative conversion within 3 hours for model Buchwald-Hartwig amination and Suzuki coupling reactions of 4-bromoanisole, whereas the corresponding allyl (8) and cinnamyl (11) Q-Phos complexes required 6 hours to reach similar conversion levels [1]. This doubling of reaction rate translates directly to higher throughput in parallel synthesis and reduced energy costs in scale-up.

Precatalyst Buchwald-Hartwig Amination Suzuki Coupling

Optimal Application Scenarios for Ctc-Q-phos-Driven Catalysis


Benchtop-Accessible Buchwald-Hartwig Amination of Aryl Chlorides

For research groups requiring robust C–N bond formation without glovebox infrastructure, Ctc-Q-phos provides an air-stable ligand solution that generates active Pd catalysts capable of aminating both aryl bromides and chlorides with TONs of approximately 1000 [1]. Standard laboratory protocols using Pd(dba)₂ or Pd(OAc)₂ with NaOt-Bu/toluene or K₃PO₄/DME achieve full conversion in under 24 hours at ≤100 °C, with only minor hydrodehalogenation side products [2]. This scenario is particularly suited for medicinal chemistry laboratories synthesizing compound libraries where operational simplicity is paramount.

α-Arylation of Branched Aldehydes for Complex Intermediate Synthesis

When the synthetic route requires α-arylation of α-branched aldehydes, Ctc-Q-phos is the ligand of choice over the more common dppf [3]. The [{Pd(allyl)Cl}₂]/Ctc-Q-phos system uniquely enables coupling of branched aldehydes with both aryl bromides and chlorides in high yields—a transformation for which dppf-based catalysts are demonstrably ineffective [3] [4]. This application is critical in the synthesis of α-aryl carbonyl intermediates for agrochemical and pharmaceutical active ingredients.

High-Throughput Experimentation (HTE) Using Air-Stable Pd(crotyl)Q-PhosCl Precatalyst

For HTE campaigns requiring consistent, rapid catalyst activation, the preformed Pd(crotyl)Q-PhosCl precatalyst (complex 9) delivers near-quantitative conversion at 1 mol% Pd loading in 3 hours—twice as fast as the corresponding allyl or cinnamyl Q-Phos precatalysts [5]. The precatalyst is air-, moisture-, and thermally stable, with long solution life, making it compatible with automated liquid-handling platforms for 96-well plate reaction screening [5] . This scenario directly addresses the needs of process chemistry groups optimizing cross-coupling conditions at scale.

Mild Aryl Etherification Under Room-Temperature Conditions

Palladium complexes of Ctc-Q-phos catalyze aryl etherification reactions of aryl bromides and electron-poor aryl chlorides with alkoxide, siloxide, and phenoxide nucleophiles at room temperature [2]. This mild C–O bond-forming protocol contrasts with traditional methods requiring elevated temperatures and strong bases, offering a practical route to aryl ethers—including intramolecular coumarin synthesis—for fine chemical and natural product derivatization programs [2].

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